molecular formula C7H6BrClN2 B2813973 5-Bromo-imidazo[1,2-a]pyridine HCl CAS No. 1820712-83-1

5-Bromo-imidazo[1,2-a]pyridine HCl

Cat. No.: B2813973
CAS No.: 1820712-83-1
M. Wt: 233.49
InChI Key: QEGSOUOCOJZCFU-UHFFFAOYSA-N
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Description

5-Bromo-imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom at the 5-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization.

Biochemical Analysis

Cellular Effects

Preliminary bio-evaluation screening has identified certain imidazo[1,2-a]pyridine derivatives as potent anticancer agents for specific cell types . These compounds exert their effects through a series of cellular, biochemical, and molecular docking experiments . It is plausible that 5-Bromo-imidazo[1,2-a]pyridine HCl may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be involved in radical reactions for their direct functionalization . This suggests that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that imidazo[1,2-a]pyridines can be synthesized from easily available chemicals , suggesting that the stability and degradation of this compound may be influenced by the conditions of the laboratory setting.

Dosage Effects in Animal Models

It is known that certain imidazo[1,2-a]pyridine derivatives have shown antiproliferative effects in in vitro studies

Metabolic Pathways

It is known that imidazo[1,2-a]pyridines can be directly functionalized through various strategies , suggesting that this compound may interact with various enzymes or cofactors in metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-imidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with a brominated ketone, followed by cyclization and subsequent hydrochloride salt formation. One common method involves the reaction of 2-aminopyridine with 1,3-dibromoacetone under basic conditions, leading to the formation of the imidazo[1,2-a]pyridine core. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-Bromo-imidazo[1,2-a]pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The final product is purified through crystallization or chromatography techniques to achieve the desired purity and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGSOUOCOJZCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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